molecular formula C22H28O7 B611415 Tofogliflozin hydrate CAS No. 1201913-82-7

Tofogliflozin hydrate

Numéro de catalogue B611415
Numéro CAS: 1201913-82-7
Poids moléculaire: 404.459
Clé InChI: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tofogliflozin hydrate, also known as CSG-452, is a potent and highly specific sodium/glucose cotransporter 2 (SGLT2) inhibitor . It has been developed by Chugai Pharmaceutical for the treatment of type 2 diabetes mellitus .


Synthesis Analysis

A new process for the synthesis of Tofogliflozin hydrate has been described. This process includes the development of a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Molecular Structure Analysis

The molecular formula of Tofogliflozin hydrate is C22H26O6 . The molecular weight is 386.44 g/mol .


Chemical Reactions Analysis

The synthesis of Tofogliflozin hydrate involves several chemical reactions, including a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Physical And Chemical Properties Analysis

Tofogliflozin hydrate is a white solid .

Applications De Recherche Scientifique

Treatment of Type 2 Diabetes Mellitus

Tofogliflozin hydrate is a potent and highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, and is currently used to treat patients with type 2 diabetes mellitus . It has shown to be well-tolerated, safe and clinically effective .

Long-term Effects on Atherosclerosis Progression

A study aimed to assess the long-term effects of Tofogliflozin on atherosclerosis progression and major clinical parameters in patients with type 2 diabetes lacking an apparent history of cardiovascular disease . The study found that Tofogliflozin was not associated with improved inhibition of carotid wall thickening but exerted long-term positive effects on various cardiovascular risk factors .

Impact on Cardiovascular Risk Factors

Tofogliflozin has been shown to have long-term positive effects on various cardiovascular risk factors . These include improvements in the hemoglobin A1c and high-density lipoprotein cholesterol levels, body mass index, abdominal circumference, and systolic blood pressure .

Effect on Brachial-Ankle Pulse Wave Velocity (baPWV)

The study also found that Tofogliflozin significantly impacted the brachial-ankle pulse wave velocity (baPWV). It significantly increased in the conventional treatment group but not in the Tofogliflozin group, resulting in a significant intergroup difference in changes .

Safety and Effectiveness in Routine Clinical Practice

A 3-year study of Tofogliflozin in patients with type 2 diabetes mellitus was designed to evaluate the safety and effectiveness in routine clinical practice . The study suggested a long-term reduction in glycated hemoglobin A1c over a 104-week (24 months) observation period with weight loss .

Prevention of Portal Hypertension and Hepatic Fibrosis

Another study found that Tofogliflozin prevented portal hypertension with attenuated intrahepatic vasoconstriction, sinusoidal capillarization, and remodeling independent of glycemic status .

Mécanisme D'action

Target of Action

Tofogliflozin hydrate primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located mainly in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidneys .

Mode of Action

Tofogliflozin hydrate acts as a potent and highly specific inhibitor of SGLT2 . It competitively inhibits SGLT2 in cells overexpressing SGLT2, with Ki values of 2.9 nM, 14.9 nM, and 6.4 nM for human, rat, and mouse SGLT2 respectively . By blocking this transporter, Tofogliflozin hydrate reduces the reabsorption of glucose back into the bloodstream, leading to its excretion via urine .

Biochemical Pathways

The inhibition of SGLT2 by Tofogliflozin hydrate affects the glucose reabsorption pathway in the kidneys . In healthy individuals, almost all of the glucose filtered by the kidneys is reabsorbed, and there is minimal urinary glucose excretion unless the glucose transporter capacity is exceeded . In patients with type 2 diabetes mellitus (t2dm), sglt2 expression and function are up-regulated, leading to hyperglycemia and reduced urinary glucose excretion due to the increased threshold for glucose excretion . Tofogliflozin hydrate lowers the glucose excretion threshold in the kidneys of patients with T2DM, thereby reducing blood glucose levels by suppressing the reabsorption of filtered glucose and increasing urinary glucose excretion .

Pharmacokinetics

It is known that metabolism of tofogliflozin hydrate is predominantly oxidative, with minor glucuronide conjugates of metabolites and the parent compound also formed .

Result of Action

The primary result of Tofogliflozin hydrate’s action is the reduction of blood glucose levels in patients with T2DM . By inhibiting SGLT2 and thereby increasing urinary glucose excretion, Tofogliflozin hydrate helps to lower blood glucose levels . This can lead to improvements in various symptoms and complications associated with T2DM.

Action Environment

The action of Tofogliflozin hydrate can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the patient’s diet and lifestyle, as well as other medications they may be taking . It’s also worth noting that Tofogliflozin hydrate acts independently of insulin, which means it can be used in patients with varying degrees of insulin resistance and impairment of β cell function .

Safety and Hazards

Tofogliflozin hydrate may be harmful if swallowed. It may cause eye, skin, or respiratory system irritation . It is also very toxic to aquatic life with long-lasting effects .

Propriétés

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152722
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tofogliflozin hydrate

CAS RN

1201913-82-7
Record name Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin hydrate
Reactant of Route 2
Tofogliflozin hydrate
Reactant of Route 3
Reactant of Route 3
Tofogliflozin hydrate
Reactant of Route 4
Reactant of Route 4
Tofogliflozin hydrate
Reactant of Route 5
Tofogliflozin hydrate
Reactant of Route 6
Tofogliflozin hydrate

Q & A

Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?

A1: The research emphasizes a scalable synthesis process for Tofogliflozin Hydrate that offers several key improvements over previous methods. These improvements include: []

    Q2: What is the significance of avoiding column chromatography in the synthesis of Tofogliflozin Hydrate?

    A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of Tofogliflozin Hydrate more efficient and cost-effective for large-scale manufacturing.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.